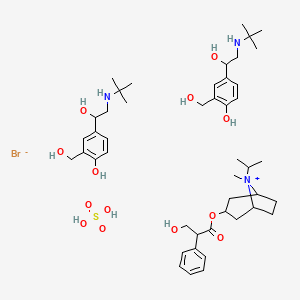
Combivent Respimat
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
A combined pharmaceutical preparation of Ipratropium Bromide and Albuterol Sulfate that is used to treat the symptoms of ASTHMA and CHRONIC OBSTRUCTIVE PULMONARY DISEASE.
Aplicaciones Científicas De Investigación
1. Ventilator Circuit Adapter Integration
Combivent Respimat, a Soft Mist Inhaler (SMI), has been integrated with ventilator circuits using an adapter called RespiConnect*. This adapter, containing a self-sealing valve and safety cap, was tested for drug delivery and safety features, ensuring circuit integrity and effective aerosol drug delivery. Approximately 30% of the drug components were successfully delivered via the adapter to the endotracheal tube, maintaining ventilator circuit integrity and patient safety (Suggett & Nagel, 2017).
2. Inhaler Attribute Importance in Patients
A study quantified the relative importance of inhaler attributes in patients using this compound. The research focused on attributes like ease of inhalation and reliability, showing that performance attributes were more critical than convenience for patients. This study helps in understanding patient preferences and satisfaction related to inhaler use (Davis et al., 2017).
3. Efficiency of Drug Delivery
Research comparing the Respimat SMI and chlorofluorocarbon metered-dose inhalers (CVT-MDI) revealed that the Respimat SMI delivers drugs more efficiently to the lungs. This study evaluated the systemic exposure and lung-delivery efficiency of drugs through these inhalers, highlighting the Respimat's advantage in drug delivery to the lungs (MacGregor et al., 2011).
4. Comparative Efficacy in Drug Delivery
The comparative efficacy of Combivent inhalation in patients with chronic obstructive pulmonary disease (COPD) was studied, indicating significant improvement in lung function. This research highlights the clinical effectiveness of Combivent inhalation in managing COPD exacerbations (Ping, 2010).
5. Device Development and Performance
The development of Respimat SMI, its unique nozzle design, and the resulting soft mist with a high fine particle fraction were extensively reviewed. This inhaler represents a new category in inhaler devices, offering advantages in drug deposition in the lungs and reduced oropharyngeal deposition, beneficial for patients with asthma or COPD (Dalby et al., 2004).
6. Comparative Inhaler Efficiency
A study on lung deposition of fenoterol and flunisolide delivered through Respimat SMI versus conventional metered-dose inhalers with spacers showed that Respimat SMI achieved higher lung deposition and lower oropharyngeal deposition. This highlights its potential as an effective alternative for administering inhaled bronchodilators and corticosteroids (Newman et al., 1998).
Propiedades
Número CAS |
1031840-23-9 |
|---|---|
Fórmula molecular |
C46H74BrN3O13S |
Peso molecular |
989.1 g/mol |
Nombre IUPAC |
4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;(8-methyl-8-propan-2-yl-8-azoniabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate;sulfuric acid;bromide |
InChI |
InChI=1S/C20H30NO3.2C13H21NO3.BrH.H2O4S/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;2*1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;;1-5(2,3)4/h4-8,14,16-19,22H,9-13H2,1-3H3;2*4-6,12,14-17H,7-8H2,1-3H3;1H;(H2,1,2,3,4)/q+1;;;;/p-1 |
Clave InChI |
KVNRKLOLUZSPOE-UHFFFAOYSA-M |
SMILES |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |
SMILES canónico |
CC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.CC(C)(C)NCC(C1=CC(=C(C=C1)O)CO)O.OS(=O)(=O)O.[Br-] |
Sinónimos |
Albuterol Ipratropium Albuterol Ipratropium Drug Combination Albuterol, Ipratropium Drug Combination albuterol-ipratropium Albuterol-Ipratropium Drug Combination Combination, Albuterol-Ipratropium Drug Combination, Dey Combivent Combivent Respimat Dey combination Drug Combination, Albuterol-Ipratropium Respimat, Combivent |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[[2-amino-4-(5-hydroxy-2-pyridinyl)-3-methyl-1-oxopentyl]amino]-2-[(2R,3R,4S,5R)-5-(2,4-dioxo-1-pyridinyl)-3,4-dihydroxy-2-oxolanyl]acetic acid](/img/structure/B1264349.png)

![5-[(3aR,6R,6aR)-6-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-1,3-benzodioxole](/img/structure/B1264351.png)
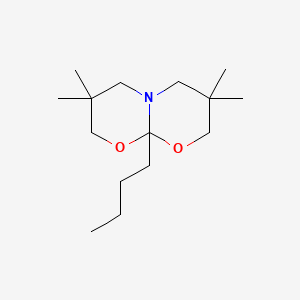
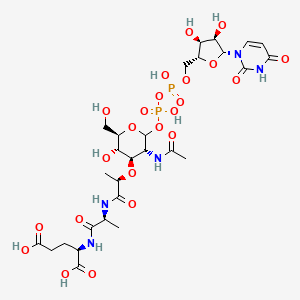


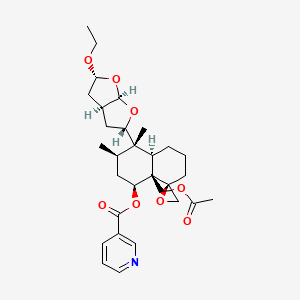
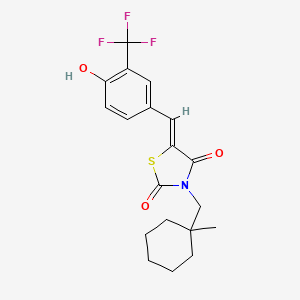
![(4R)-4-[(1R,3S,5S,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1264362.png)

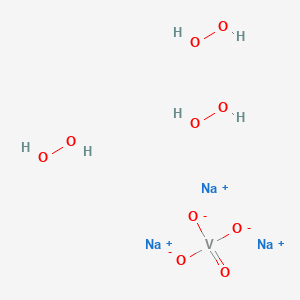
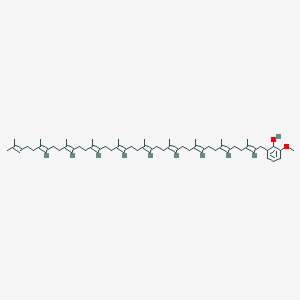
![(4-Isopropylpiperazin-1-yl)(6-(tetrahydro-2H-pyran-4-yl)-6-azaspiro[2.5]octan-1-yl)methanone](/img/structure/B1264372.png)